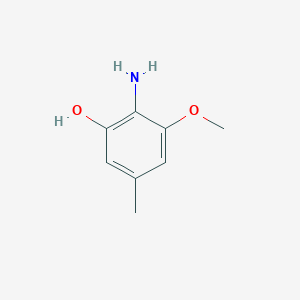
2-Amino-3-methoxy-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methoxy-5-methylphenol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, characterized by the presence of an amino group, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methoxy-5-methylphenol can be achieved through several methods. One common approach involves the nitration of 3-methoxy-5-methylphenol, followed by reduction to introduce the amino group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methoxy-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3-methoxy-5-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-methoxy-5-methylphenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol: Lacks the amino group, resulting in different chemical reactivity and biological activity.
3-Methoxy-5-methylphenol: Similar structure but without the amino group, leading to different applications and properties.
2-Amino-5-methylphenol: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
2-Amino-3-methoxy-5-methylphenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-amino-3-methoxy-5-methylphenol |
InChI |
InChI=1S/C8H11NO2/c1-5-3-6(10)8(9)7(4-5)11-2/h3-4,10H,9H2,1-2H3 |
InChI Key |
ROBOTSVSIFSDRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B11920119.png)
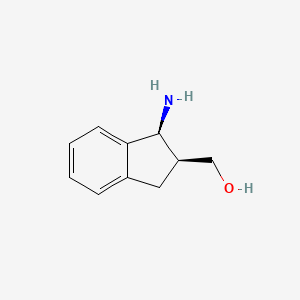
![2h-Indeno[2,1-d]isoxazole](/img/structure/B11920129.png)
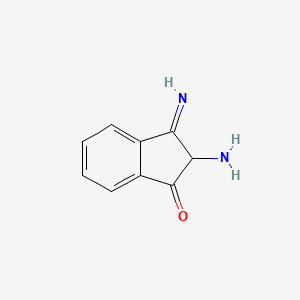

![5-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11920142.png)
![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)

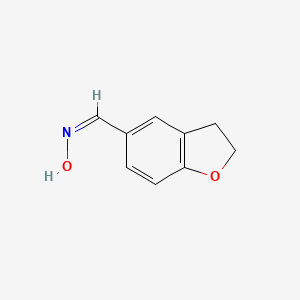

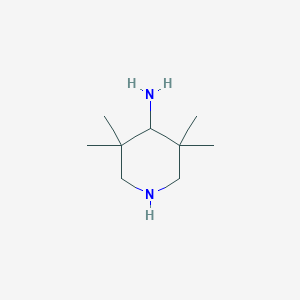
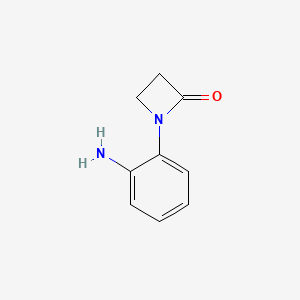

![2h-Furo[2,3-f]isoindole](/img/structure/B11920219.png)
